molecular formula C17H10O2 B3049841 Pyrene-4-carboxylic acid CAS No. 22245-48-3

Pyrene-4-carboxylic acid

Cat. No.: B3049841
CAS No.: 22245-48-3
M. Wt: 246.26 g/mol
InChI Key: DQDBGGOQZVBKDC-UHFFFAOYSA-N
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Description

Pyrene-4-carboxylic acid is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties. This compound features a carboxylic acid group attached to the pyrene nucleus, making it a valuable component in various scientific and industrial applications due to its ability to participate in diverse chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrene-4-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyrene using potassium permanganate in an alkaline medium, followed by acidification to yield the carboxylic acid derivative . Another method includes the Friedel-Crafts acylation of pyrene with chloroformic acid, followed by hydrolysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents like potassium permanganate or chromium trioxide. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: Pyrene-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Pyrene-1-carboxylic acid
  • Pyrene-2-carboxylic acid
  • Pyrene-3-carboxylic acid

Comparison: While all these compounds share the pyrene nucleus, the position of the carboxylic acid group significantly influences their chemical reactivity and applications. Pyrene-4-carboxylic acid is unique due to its specific substitution pattern, which allows for distinct interactions and applications compared to its isomers .

Properties

IUPAC Name

pyrene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O2/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDBGGOQZVBKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597376
Record name Pyrene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22245-48-3
Record name Pyrene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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